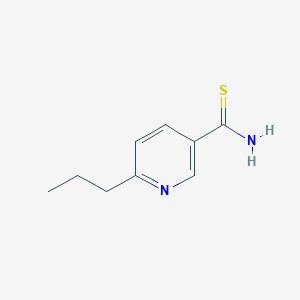

6-Propyl-thionicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propylpyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQPQSBHECIJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action Preclinical and Biochemical Studies

Enzymatic Inhibition and Modulation by 6-Propyl-thionicotinamide and its Derivatives

The interaction of this compound and its structural analogs with various enzymes has been a subject of significant research, revealing a range of inhibitory and modulatory activities. These interactions are critical to understanding the compound's potential therapeutic and biological effects.

While direct studies on this compound are limited, extensive research on the structurally similar compound, 6-propyl-2-thiouracil (PTU), provides significant insights into the potential interactions with enzymes crucial for thyroid hormone synthesis. PTU is a well-established antithyroid agent that acts by inhibiting thyroid peroxidase (TPO). nih.govnih.govnih.gov TPO is a key enzyme responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones. nih.govnih.gov The inhibitory action of PTU on TPO effectively reduces the production of new thyroid hormones. nih.gov

Furthermore, PTU is known to inhibit iodothyronine deiodinases, the enzymes responsible for converting thyroxine (T4) to the more active triiodothyronine (T3). nih.govnih.gov Specifically, PTU can inhibit type 1 deiodinase (DIO1) and, in some models, has been used to study the effects of type 2 deiodinase (D2) inhibition. nih.govmdpi.com Given the structural similarities, it is plausible that this compound could exhibit a similar inhibitory profile on these essential thyroid enzymes.

Table 1: Preclinical Data on the Inhibition of Thyroid-Related Enzymes by 6-propyl-2-thiouracil (PTU)

| Enzyme | Action of PTU | Reference |

| Thyroid Peroxidase (TPO) | Inhibition of iodide oxidation and incorporation into thyroglobulin. | nih.gov |

| Type 1 Deiodinase (DIO1) | Inhibition of the conversion of T4 to T3. | nih.gov |

| Type 2 Deiodinase (D2) | Used experimentally as an inhibitor to study its role in TSH secretion. | mdpi.com |

Research has demonstrated that the related compound, 6-n-propyl-2-thiouracil (6-PTU), functions as a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform. nih.gov This inactivation is time-dependent, concentration-dependent, and turnover-dependent, indicating that the enzyme must process the inhibitor to become inactivated. nih.gov The inactivation of nNOS by 6-PTU is irreversible by the substrate arginine or the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin. nih.gov

Interestingly, this effect appears to be selective for the neuronal isoform, as 6-PTU only produces a reversible inhibition of the cytokine-inducible (iNOS) and endothelial (eNOS) nitric oxide synthases. nih.gov The mechanism involves the incorporation of radioactivity from labeled 2-thiouracil (B1096) into the nNOS polypeptide chain, confirming a covalent modification. nih.gov These findings identify thiouracil derivatives as a class of nNOS inhibitors, suggesting that this compound could share this activity.

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism by catalyzing the N-methylation of nicotinamide and its analogs. This process utilizes S-adenosyl-l-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) and S-adenosyl-l-homocysteine (SAH). Studies have shown that NNMT is capable of methylating a variety of compounds, including thionicotinamide (B1219654). This indicates that the thionicotinamide structure is a recognized substrate for NNMT. Consequently, this compound, as a derivative, is expected to be a substrate for NNMT as well, leading to its methylation and a subsequent impact on cellular pools of nicotinamide and NAD+.

Currently, there is a lack of available research data specifically investigating the interaction between this compound or its close derivatives and alkaline phosphatase. While alkaline phosphatase is a known target for various inhibitors, and its activity is modulated by different chemical entities, no studies have been identified that directly link thioamides or thionicotinamides to its inhibition. nih.govnih.gov

Mycobacterial Target Interactions of Thioamide Derivatives

Thioamide derivatives are an important class of antimycobacterial agents. Their mechanism of action has been extensively studied, revealing a common pathway of activation and target inhibition.

The antitubercular activity of thioamide drugs, such as ethionamide (B1671405) and prothionamide, relies on their conversion from a prodrug to an active form within the mycobacterial cell. This activation is carried out by a mycobacterial enzyme, typically the monooxygenase EthA. Once activated, the thioamide derivative reacts with the oxidized form of nicotinamide adenine (B156593) dinucleotide (NAD+) to form a covalent adduct.

This thioamide-NAD adduct then acts as a potent inhibitor of essential mycobacterial enzymes, most notably the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the type II fatty acid synthesis pathway, which is responsible for the production of mycolic acids, the unique and essential components of the mycobacterial cell wall. By inhibiting InhA, the thioamide-NAD adduct disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death. This mechanism has also been observed for other drugs that form NAD adducts, such as delamanid. Given that this compound belongs to the thioamide class, it is highly probable that it follows this established mechanism of action against mycobacteria.

Table 2: Mechanism of Mycobacterial Inhibition by Thioamide Derivatives

| Step | Process | Key Molecules | Reference |

| 1. Activation | Prodrug is activated by a mycobacterial enzyme. | Ethionamide, Prothionamide, EthA | |

| 2. Adduct Formation | Activated drug forms a covalent bond with NAD+. | Activated Thioamide, NAD+ | |

| 3. Target Inhibition | The Thioamide-NAD adduct inhibits InhA. | Thioamide-NAD adduct, InhA | |

| 4. Outcome | Disruption of mycolic acid synthesis and bacterial cell death. | Mycolic Acids |

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

This compound is a derivative of thionicotinamide, which functions as an inhibitor of the Enoyl-Acyl Carrier Protein Reductase (InhA). nih.gov InhA is a crucial enzyme in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov The inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death. nih.gov This mechanism is particularly relevant in the context of tuberculosis treatment, as InhA is the primary target for the frontline drug isoniazid (B1672263). nih.govnih.gov However, resistance to isoniazid often arises from mutations in the KatG enzyme, which is required to activate the isoniazid prodrug. nih.gov Compounds like this compound that can directly inhibit InhA without the need for KatG activation are therefore of significant interest as potential treatments for drug-resistant tuberculosis. nih.gov

Interference with Mycolic Acid Biosynthesis Pathways

The integrity of the mycobacterial cell envelope, with its distinctive mycomembrane composed primarily of mycolic acids, is critical for the survival of Mycobacterium tuberculosis. nih.gov Mycolic acids are very-long-chain fatty acids that provide a barrier against hydrophilic drugs and contribute to the bacterium's ability to survive within host macrophages. researchgate.net The biosynthesis of these mycolic acids is a complex process involving two main fatty acid synthase systems, FAS-I and FAS-II. nih.govplos.org

The inhibition of InhA by compounds such as this compound directly interferes with the FAS-II system, which is responsible for elongating fatty acids to produce the meromycolate chains that are precursors to mycolic acids. nih.govnih.gov This disruption of mycolic acid synthesis weakens the cell wall, making the bacterium more susceptible to other drugs and the host's immune response. nih.govnih.gov The enzymes involved in mycolic acid biosynthesis are considered prime targets for the development of new anti-tuberculosis drugs. nih.govnih.govnih.gov

Role of Nitroreductases in Thioamide Prodrug Activation (e.g., Ddn)

While some thioamides like this compound can act as direct inhibitors, the activation of certain thioamide prodrugs relies on the action of nitroreductase enzymes. nih.govnih.gov These enzymes, found in various bacteria, are capable of reducing nitroaromatic compounds. researchgate.net In the context of drug activation, a nitroreductase can convert a prodrug into its active, cytotoxic form. nih.gov This mechanism is being explored in cancer gene therapy, where a nitroreductase gene is delivered to tumor cells, sensitizing them to a specific prodrug. nih.gov

For thioamides, a similar principle can apply where a bacterial nitroreductase, such as Ddn from Mycobacterium tuberculosis, may be involved in their bioactivation. This activation process is crucial for the efficacy of prodrugs that require metabolic conversion to exert their therapeutic effect. The study of these enzymes and their interaction with thioamide compounds is an active area of research for developing more effective antimicrobial agents.

Cellular Pathway Modulation in Preclinical Models

Antiproliferative Activity in Cancer Cell Lines (In Vitro Models)

Thionicotinamide, the parent compound of this compound, has demonstrated antiproliferative activity in cancer cells. nih.gov This activity is linked to its ability to lower the cellular levels of NADPH by inhibiting enzymes like NADK and G6PD. nih.gov Cancer cells have a high demand for NADPH to support macromolecular synthesis and to counteract oxidative stress. nih.gov By reducing the NADPH pool, thionicotinamide can inhibit cancer cell growth and enhance the effects of chemotherapeutic drugs that induce reactive oxygen species (ROS). nih.gov

Studies have shown that treatment with thionicotinamide can lead to decreased protein and fatty acid synthesis in cancer cells. nih.gov Furthermore, it can synergize with drugs like irinotecan (B1672180) to induce DNA damage and apoptosis. nih.gov This suggests that targeting NADPH metabolism with compounds like this compound could be a viable strategy in cancer therapy. The antiproliferative effects of various novel compounds are often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer) and HCT-15 (colon cancer), to determine their potency and selectivity. nih.govmdpi.com

| Cell Line | Compound Type | Observed Effect | IC50 Value | Reference |

| C85 | Thionicotinamide | Reduced cell proliferation, decreased NADPH pools | Not specified | nih.gov |

| A549 | Methanol (B129727) extract of A. subulata | High antiproliferative activity | < 0.4 µg/mL | science.gov |

| HeLa | Methanol extract of A. subulata | High antiproliferative activity | 8.7 µg/mL | science.gov |

| MCF-7 | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | Antiproliferative effect | 4.3 ± 0.11 µg/mL | mdpi.com |

| HCT-15 | 6H-thiopyran-2,3-dicarboxylate derivatives | Cytotoxicity | Not specified | nih.gov |

Antagonism of Chemokine Receptors (e.g., CXCR1/2) in Immune Cells

Chemokine receptors CXCR1 and CXCR2 are G-protein-coupled receptors that play a significant role in the inflammatory response, primarily by mediating neutrophil chemotaxis. nih.govnih.gov Antagonists of these receptors are being investigated for their therapeutic potential in various inflammatory diseases and cancer. nih.govnih.gov

Research has shown that antagonism of CXCR1/2 does not necessarily block the recruitment of neutrophils to a tumor site but rather alters their function. nih.gov Specifically, it can prevent the polarization of neutrophils towards an immune-suppressive phenotype, thereby enhancing anti-tumor immunity. nih.gov This modulation of neutrophil function includes a decrease in the release of reactive oxygen species and Arginase-1. nih.gov The development of potent and selective antagonists for CXCR1 and CXCR2, potentially including derivatives of this compound, could offer a novel approach to cancer immunotherapy. nih.gov

Inhibition of Glucosamine-6-Phosphate Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an enzyme that catalyzes a key step in the biosynthesis of amino sugars, which are essential components of bacterial cell walls and other macromolecules. nih.govnih.gov As such, it represents a promising target for the development of new antimicrobial agents. nih.govnih.gov

Inhibitors of GlcN-6-P synthase can be derived from natural or synthetic sources and include analogues of L-glutamine, amino sugar phosphates, and transition state intermediates. nih.gov While the direct antimicrobial activity of some of these inhibitors can be limited by poor cell membrane penetration, a prodrug approach can be used to improve their efficacy. nih.gov Furthermore, there is evidence to suggest that inhibitors of GlcN-6-P synthase may also have potential as anticancer agents, as they can have a synergistic effect when combined with drugs like cisplatin. nih.gov The investigation of this compound's activity against this enzyme could reveal another facet of its therapeutic potential.

Structure Activity Relationships Sar and Molecular Design

Conformational Analysis and Structural Features Influencing Bioactivity

For thionicotinamide (B1219654) derivatives, the orientation of the propyl group relative to the pyridine (B92270) ring and the conformation of the thioamide group are critical. The thioamide bond (C-N) has a higher barrier to rotation compared to a simple single bond, leading to a relatively planar geometry. nih.gov However, rotation around the bond connecting the pyridine ring to the thioamide group (C-C bond) allows the thioamide moiety to adopt different spatial orientations. These conformational preferences influence the molecule's ability to form specific hydrogen bonds and van der Waals interactions with a target protein, thereby dictating its bioactivity. The presence of the propyl group at the 6-position adds another layer of conformational complexity, potentially influencing the orientation of the entire pyridine ring within a binding site.

Impact of Substituent Modifications on Thioamide Core Activity

Modifying the substituents on the core thionicotinamide structure is a primary strategy for optimizing biological activity, enhancing potency, and improving pharmacokinetic properties.

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly affects its interaction with biological targets. nih.gov The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and the ring itself can participate in π–π stacking interactions. mdpi.com

The placement of substituents like an alkyl group (e.g., propyl) or an aryl group can modulate the electronic properties and steric profile of the molecule. An alkyl group at the 6-position, as in 6-Propyl-thionicotinamide, can influence activity by:

Steric Hindrance: Potentially forcing a specific conformation that is either more or less favorable for binding.

Hydrophobic Interactions: The propyl chain can fit into a hydrophobic pocket within the receptor, adding to the binding affinity. Studies on other heterocyclic compounds have shown that varying the length of an alkyl chain can dramatically alter biological potency. mdpi.com

Aryl substitutions can introduce further π–π or cation-π interactions, significantly enhancing binding affinity. The ease of chemical modification at various positions on the pyridine ring allows for the fine-tuning of its biological activity. nih.gov

In the design of more complex inhibitors, the thionicotinamide core can be elaborated with larger functional groups like aniline (B41778) or benzyl (B1604629) rings. This strategy is often employed to allow the molecule to access additional binding pockets or form more extensive interactions with the target. For instance, in related nicotinamide-based inhibitors, a benzyl group can be positioned to mimic the side chain of an amino acid like phenylalanine, while aniline moieties can provide additional hydrogen bond donors and acceptors. mdpi.comnih.gov This "elaboration" can bridge different regions of a binding site, leading to a marked increase in inhibitory potency.

The thioamide group (C=S) is a bioisostere of the more common amide group (C=O), but it possesses distinct properties that can be critical for bioactivity. researchgate.net The replacement of an oxygen atom with sulfur leads to significant changes in the molecule's electronic and steric characteristics. nih.govnih.gov

Key Properties of the Thioamide Moiety:

Bond Length: The C=S bond is longer than the C=O bond due to the larger atomic radius of sulfur. nih.gov

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to their amide counterparts. nih.gov

Stability: The thioamide bond can confer greater resistance to enzymatic hydrolysis by proteases, improving the metabolic stability of peptide-like molecules. researchgate.net

Spectroscopic Properties: The thioamide C=S bond has a distinct UV absorption maximum compared to an amide C=O bond. nih.gov

In many cases, the simple replacement of an amide with a thioamide has been shown to be crucial for biological function, sometimes abolishing or significantly enhancing activity, highlighting the unique role this moiety plays in molecular interactions. nih.gov

Table 1: Comparison of Amide and Thioamide Properties

| Property | Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) | Reference(s) |

|---|---|---|---|

| Bond Length (C=X) | Shorter | Longer | nih.gov |

| H-Bond Acceptor | Stronger | Weaker | nih.gov |

| H-Bond Donor | Weaker | Stronger | nih.gov |

| Proteolytic Stability | Lower | Higher | nih.govresearchgate.net |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for predicting and explaining the structure-activity relationships of molecules like this compound, guiding the design of more potent and selective analogs. researchgate.net

Molecular Docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov The process involves generating multiple conformations of the ligand and fitting them into the binding pocket, with each resulting pose assigned a score based on the predicted binding affinity. nih.gov This method helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on related nicotinamide (B372718) inhibitors have identified crucial hydrogen bonds with amino acids like Cys919 in the hinge region of protein kinases. mdpi.com

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-protein interaction. mdpi.com An MD simulation calculates the movements of atoms in the complex over time, providing insights into its stability and flexibility. mdpi.comnih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and calculate the binding free energy, which is a more rigorous estimate of binding affinity. nih.gov These simulations are essential for confirming that a designed molecule can form a stable and long-lasting complex with its intended target. researchgate.net

Table 2: Illustrative SAR Data for Meridianin Derivatives (JAK/STAT3 Inhibitors) This table demonstrates the principle of how modifying alkyl chain length (a concept applicable to the propyl group) can impact biological activity.

| Compound | Alkyl Chain Length | IC50 on A549 cells (μM) | IC50 on DU145 cells (μM) | Reference |

| 6a | 1 Carbon | 9.07 | 8.04 | mdpi.com |

| 6b | 2 Carbons | 7.91 | 7.42 | mdpi.com |

| 6c | 3 Carbons | 5.38 | 5.09 | mdpi.com |

| 6d | 4 Carbons | 3.51 | 3.28 | mdpi.com |

| 6e | 6 Carbons | 2.80 | 1.11 | mdpi.com |

| 6f | 8 Carbons | 3.82 | 3.65 | mdpi.com |

| 6g | 10 Carbons | 4.53 | 4.29 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that are critical for a specific biological effect.

In the context of antitubercular drug development, QSAR studies have been pivotal in identifying key structural features that influence the potency of various classes of compounds. For thionicotinamides, including this compound, QSAR models aim to establish a correlation between the physicochemical properties of the molecules and their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

While a specific, publicly available QSAR model for this compound was not identified in a comprehensive review of scientific literature, the principles of QSAR and findings from studies on structurally related compounds, such as thiazinan-isonicotinamide derivatives, provide a solid framework for understanding its potential structure-activity relationships.

A 2D-QSAR study on a series of thiazinan-isoniazid pharmacophores yielded a statistically significant model with a correlation coefficient (r²) of 0.958 and a predictive accuracy (q²) of 0.922. nih.gov Such models typically use a variety of molecular descriptors to quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity and branching of a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the distribution of charges. Studies on antitubercular compounds have shown that dipole energy and heat of formation can correlate well with activity. nih.gov

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities (e.g., MIC values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the most relevant descriptors with the biological activity.

Model Validation: The model's statistical significance and predictive ability are rigorously tested using various validation techniques, including cross-validation and external validation with the test set.

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D aligned structures of the molecules are used to calculate steric and electrostatic fields around them. These fields are then correlated with biological activity to create a 3D map that highlights regions where modifications to the structure would likely increase or decrease activity. A 3D-QSAR model for thiazinan-isoniazid derivatives showed a q² of 0.8498, indicating good predictive ability. nih.gov

Detailed Research Findings from Related Compounds

Studies on related nicotinamide and thionicotinic acid analogs have provided valuable insights that can inform the design of QSAR models for this compound. For instance, research on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs demonstrated that the nicotinic acid form was the most potent vasorelaxant, suggesting that the electronic nature of the substituent at the 3-position of the pyridine ring is crucial for its biological activity. mdpi.comnih.gov

Furthermore, the antitubercular activity of various heterocyclic compounds is often linked to their ability to be activated by mycobacterial enzymes. jalsnet.com For example, isoniazid (B1672263), a structural analog of nicotinamide, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. Therefore, QSAR models for thionicotinamides should ideally consider descriptors that reflect their potential to undergo bioactivation.

The table below presents hypothetical data that would be used in a QSAR study of 6-substituted thionicotinamide analogs, illustrating the type of information required to build a predictive model.

| Compound | Substitution at position 6 | Log(1/MIC) | Lipophilicity (logP) | Electronic Parameter (σ) | Steric Parameter (MR) |

| 1 | -H | 4.2 | 1.5 | 0.00 | 1.03 |

| 2 | -CH3 | 4.5 | 2.0 | -0.17 | 5.65 |

| 3 | -CH2CH3 | 4.8 | 2.5 | -0.15 | 10.30 |

| 4 | -CH2CH2CH3 | 5.1 | 3.0 | -0.16 | 14.95 |

| 5 | -F | 4.3 | 1.6 | 0.06 | 0.92 |

| 6 | -Cl | 4.6 | 2.2 | 0.23 | 6.03 |

| 7 | -Br | 4.7 | 2.5 | 0.23 | 8.88 |

| 8 | -OCH3 | 4.4 | 1.7 | -0.27 | 7.87 |

| This compound | -CH2CH2CH3 | Predicted | Calculated | Calculated | Calculated |

In a hypothetical QSAR equation derived from such data, the biological activity, expressed as the logarithm of the reciprocal of the MIC (Log(1/MIC)), might be represented as:

Log(1/MIC) = c1(logP) + c2(σ) + c3*(MR) + constant

Where c1, c2, and c3 are the coefficients determined by the regression analysis, indicating the relative importance of lipophilicity, electronic effects, and steric properties, respectively. Such a model would be invaluable for the rational design of novel thionicotinamide derivatives with enhanced antitubercular potency.

Preclinical Pharmacological Investigations and Metabolic Pathways

Absorption, Distribution, and Metabolism in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to its development. These studies predict the compound's bioavailability, tissue exposure, and clearance mechanisms.

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a key determinant of a drug's half-life and oral bioavailability. Investigations typically begin with in vitro assays using subcellular fractions like liver microsomes or hepatocytes. nih.gov A pulsed ultrafiltration-mass spectrometric screening method, for instance, can be employed to evaluate metabolic stability by trapping liver microsomes with cytochrome P450 enzymes and analyzing the unmetabolized fraction of the compound. nih.gov

In vitro and in vivo metabolite identification (Met ID) studies are then conducted to characterize the biotransformation products of the parent compound. mdpi.com These studies utilize advanced analytical techniques, such as liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC-qTOF-MS), to identify metabolites in various biological matrices including plasma, urine, feces, and liver tissue. mdpi.commdpi.com For example, a study on neobavaisoflavone (B1678162) identified 72 different metabolites across various samples, revealing that the primary metabolic reactions were glucuronidation, sulfation, hydroxylation, and methylation. mdpi.com

For thionicotinamide (B1219654), the parent compound of 6-Propyl-thionicotinamide, it is known to be converted to NADPS, which acts as an inhibitor for enzymes like G6PD. nih.gov It is plausible that this compound undergoes similar metabolic activation and subsequent reactions, a hypothesis that requires confirmation through dedicated Met ID studies. The identification of all major metabolites is crucial, as they may possess their own pharmacological or toxicological properties.

Table 1: Common Methodologies for Metabolic Stability and Metabolite Identification

| Parameter | Methodology | Description | Typical Samples |

|---|---|---|---|

| Metabolic Stability | Incubation with Liver Microsomes/Hepatocytes | The compound is incubated with liver fractions rich in metabolic enzymes. The rate of disappearance of the parent compound is measured over time. | Liver Microsomes, S9 Fractions, Cryopreserved Hepatocytes |

| Pulsed Ultrafiltration Mass Spectrometry | A flow-through incubation method that minimizes product feedback inhibition of enzymes. nih.gov | Liver Microsomes | |

| Metabolite Identification (In Vitro) | Incubation with Liver Fractions | The compound is incubated with liver fractions, and the resulting mixture is analyzed to identify new chemical entities (metabolites). | Liver Microsomes, Hepatocytes |

| Metabolite Identification (In Vivo) | Analysis of Biological Fluids/Tissues | Following administration of the compound to a preclinical model (e.g., mouse, rat), biological samples are collected and analyzed. | Plasma, Urine, Feces, Bile, Tissue Homogenates |

Enzyme catalysis is the process by which enzymes increase the rate of biochemical reactions. nih.govcardiff.ac.uk In drug metabolism, cytochrome P450 (CYP) enzymes are a major family of catalysts responsible for the Phase I metabolism of a vast number of xenobiotics. nih.gov Investigating a compound's interaction with these enzymes is critical.

Studies are performed to determine if this compound acts as a substrate, inhibitor, or inducer of key metabolizing enzymes.

Inhibition Profile : A compound can inhibit the metabolism of other drugs, leading to drug-drug interactions. In vitro assays measure the compound's ability to reduce the catalytic activity of specific CYP isozymes (e.g., CYP1A1/1B1, CYP3A4). nih.gov

Induction Profile : Enzyme induction is a receptor-mediated process where a compound increases the expression of metabolizing enzymes. youtube.com This can accelerate its own clearance or the clearance of co-administered drugs, potentially reducing their efficacy. Induction studies typically use cultured human hepatocytes and measure changes in mRNA expression and enzyme activity for key CYPs. youtube.com

The parent compound, thionicotinamide, is known to be an inhibitor of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD), thereby suppressing the cytosolic NADPH pool. nih.gov This known inhibitory activity suggests that its derivatives, including this compound, should be evaluated for similar or other off-target inhibitory effects.

The liver is the primary site of drug metabolism. Therefore, various hepatic models are employed to assess the metabolic fate of compounds like this compound. nih.gov These models range in complexity from subcellular fractions to whole organ systems.

Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I (e.g., CYP450) and some Phase II enzymes. They are a cost-effective tool for high-throughput screening of metabolic stability and inhibition. nih.gov

Hepatocytes : Primary human hepatocytes, often used in suspension or as cultured monolayers, contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolism than microsomes. nih.gov Cryopreserved hepatocytes (e.g., HepaRG cells) are also used as they can provide reliable and relevant in vitro data for assessing enzyme induction. nih.gov

Liver Slices and 3D Models : More advanced models like precision-cut liver slices and 3D organoids or "liver-on-a-chip" platforms aim to better replicate the in vivo liver microenvironment. nih.gov These systems maintain cell viability and metabolic function for longer periods, allowing for the study of slowly formed metabolites and long-term effects like induction. nih.gov

These models are essential for in vitro-in vivo extrapolation (IVIVE), where data from these systems are used to predict the pharmacokinetic properties of a compound in humans. nih.gov

Pharmacogenetics studies how genetic variations influence drug response. For compounds containing a thio-group, the thiopurine metabolic pathway is of particular interest. Thiopurine S-methyltransferase (TPMT) is a key enzyme that catalyzes the S-methylation of thiopurine drugs. researchgate.net Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, which can affect the metabolism and toxicity of thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP). nih.govnih.gov

Similarly, genes within the folate metabolic pathway can influence the outcomes of drugs that interact with this system. researchgate.netnih.gov Studies have shown that genetic variants in genes such as GCPII, RFC1, and TYMS can interact with TPMT variants to modulate drug toxicity. researchgate.netnih.gov While this research has focused on established drugs like 6-MP, the principles are relevant for new thio-compounds. Investigating the metabolism of this compound in the context of common genetic variants in these pathways would be a prudent step to identify potential subpopulations with altered metabolic profiles.

Table 2: Key Genes and Variants in Thiopurine and Folate Pathways

| Gene | Function | Significance of Genetic Variants | Reference(s) |

|---|---|---|---|

| TPMT | Thiopurine S-methyltransferase | Variants (e.g., TPMT*3A, *3C) are associated with reduced enzyme activity and increased risk of toxicity from thiopurine drugs. | researchgate.net, nih.gov, frontiersin.org |

| XDH | Xanthine Dehydrogenase | Involved in the metabolism of 6-MP. Variants can alter metabolic capacity and influence toxicity. | frontiersin.org |

| GCPII | Glutamate (B1630785) Carboxypeptidase II | Part of the folate pathway. Variants can have an independent association with drug-mediated toxicity. | nih.gov, researchgate.net |

| RFC1 | Reduced Folate Carrier 1 | Transports folates into cells. Variants can interact with TPMT haplotypes to increase toxicity. | nih.gov, researchgate.net |

Interactions with Endogenous Biochemical Pathways in Animal Models

The primary interaction of propylthiouracil (B1679721) with endogenous biochemical pathways is its interference with the thyroid hormone synthesis cascade. nih.gov By inhibiting thyroid peroxidase, PTU prevents the iodination of tyrosine residues on thyroglobulin, a critical step in the formation of T3 and T4. wikipedia.org

Metabolomic studies in rats have provided a more detailed picture of the systemic effects of PTU. Administration of PTU was shown to decrease plasma levels of thyroid hormones, with higher doses leading to a more significant decrease. mdpi.com These studies analyzed the metabolome of the thyroid and liver tissue, as well as blood plasma, following PTU administration. mdpi.comnih.gov

In a rat model, high doses of PTU led to a significant decrease in liver weight compared to control animals. mdpi.com Neonatal exposure of male rats to PTU has also been shown to alter the expression of hepatic DNA methyltransferases, methyl CpG-binding proteins, and other proteins involved in cell cycle and DNA damage response in adulthood, suggesting long-term impacts on liver function through epigenetic modifications. nih.gov

The metabolism of PTU itself primarily occurs in the liver, where it is converted to glucuronides or inorganic sulfates. nih.govnih.gov In vitro studies using human liver microsomes have identified UGT1A9 as an important UGT isoform responsible for the glucuronidation of PTU. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental in separating 6-Propyl-thionicotinamide from impurities and degradation products. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely utilized.

Gas Chromatography (GC) with Selective Detectors (MS, ECD, NPD, FPD, FID)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like the precursors and derivatives of this compound. researchgate.netnih.gov GC-MS provides detailed structural information, making it invaluable for identifying unknown impurities and metabolites. nih.goveurofins.com For instance, GC-MS analysis of trifluoroacetyl derivatives of related sulfur-containing compounds has been optimized for verification purposes. researchgate.net The technique is a cornerstone in steroidomics and the detection of various metabolites, showcasing its versatility. nih.gov The use of selective detectors enhances the sensitivity and selectivity for specific types of compounds.

While specific applications of various GC detectors for this compound are not extensively detailed in the provided results, the general applicability of these detectors is well-established in analytical chemistry:

Mass Spectrometry (MS): Provides mass-to-charge ratio information, enabling structural elucidation and confirmation of identity.

Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, such as those containing halogens.

Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen- and phosphorus-containing compounds.

Flame Photometric Detector (FPD): Selective for sulfur- and phosphorus-containing compounds.

Flame Ionization Detector (FID): A universal detector for organic compounds, providing a response proportional to the number of carbon atoms.

High-Performance Liquid Chromatography (HPLC) with UV/Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in both bulk drug form and pharmaceutical formulations. sphinxsai.comindexcopernicus.com Reversed-phase HPLC (RP-HPLC) methods are particularly common.

A stability-indicating RP-HPLC method was developed using a C18 column with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer, with detection at 290 nm. sphinxsai.com This method effectively separated the drug from its degradation products formed under various stress conditions, including acid and alkali hydrolysis, oxidation, and thermal degradation. sphinxsai.com Another RP-HPLC method utilized a mobile phase of acetonitrile (B52724) and a phosphate buffer for the quantitative determination of the active pharmaceutical ingredient (API) and its related impurities in tablets. indexcopernicus.com

For applications requiring mass spectrometry compatibility, the mobile phase can be modified by replacing non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid. sielc.com The retention time of Prothionamide can vary depending on the specific column and mobile phase composition. For example, one method reported a retention time of 4.8 minutes. sphinxsai.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 sphinxsai.com | Method 2 indexcopernicus.com | Method 3 sielc.com |

| Column | C18 (250 x 4.6 mm, 5 µm) | Zorbax CB-C18 (150 mm x 4.6 mm, 3 µm) | Newcrom R1 |

| Mobile Phase | Methanol: 0.02M KH2PO4 Buffer (85:15), pH 4.5 | Phosphate buffer : Acetonitrile | Acetonitrile, Water, Phosphoric Acid |

| Flow Rate | 1 mL/min | 0.5 mL/min | Not Specified |

| Detection | 290 nm | 290 nm | Not Specified |

| Retention Time | 4.8 min | Not Specified | Not Specified |

Thin-Layer Chromatography (TLC)

TLC is advantageous because it requires minimal sample preparation, allows for the parallel analysis of multiple samples, and is not susceptible to column damage from sample impurities in the same way as HPLC or GC. nih.gov While it may have a higher limit of detection compared to more advanced techniques like LC-MS, its simplicity makes it a valuable tool for rapid screening. longdom.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and its related compounds. Mass spectrometry and nuclear magnetic resonance spectroscopy are key methods in this regard.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural characterization. eurofins.com The structures of process-related impurities of Prothionamide have been established using spectral data, including MS. derpharmachemica.com

Tandem mass spectrometry (MS/MS) offers even greater specificity and is used for detailed structural analysis and quantification, especially in complex matrices. nih.govyoutube.com In MS/MS, a precursor ion is selected and fragmented to produce product ions, creating a unique fragmentation pattern that can be used for identification. youtube.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful combination used for the sensitive and specific determination of drugs and their metabolites in biological samples like hair. nih.gov For instance, an LC-MS/MS method was developed for the simultaneous quantification of eleven anti-tuberculosis drugs, including Prothionamide, in small hair samples. nih.gov

Forced degradation studies of Prothionamide have utilized liquid chromatography-mass spectrometry to characterize the resulting impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netresearchgate.net

The structures of impurities formed during the synthesis of Prothionamide have been established based on spectral data, including ¹H-NMR. derpharmachemica.com Furthermore, degradation products of Prothionamide have been isolated and characterized by both ¹H and ¹³C NMR spectroscopy. nih.gov These techniques are crucial for confirming the identity of the compound and its related substances by analyzing the chemical shifts, coupling constants, and integration of the NMR signals. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, IR spectroscopy provides a characteristic fingerprint, allowing for the confirmation of key structural features, particularly the thioamide group.

The IR spectrum of a thioamide is distinct from its amide analogue. The presence of the sulfur atom significantly influences the vibrational frequencies of the C=S and C-N bonds. While direct spectral data for this compound is not widely published, the expected characteristic absorption bands can be inferred from studies on related thioamide and pyridine (B92270) derivatives. mdpi.comnih.gov The primary vibrations of interest include the N-H stretching, C-N stretching, and the C=S stretching modes. The positions of these bands can be sensitive to hydrogen bonding and the molecule's solid-state environment. nist.govresearchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Thioamide (-CSNH₂) | N-H Stretch | 3400 - 3100 | Typically two bands for a primary thioamide. |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | A series of bands characteristic of the aromatic ring. |

| Thioamide | C-N Stretch | 1420 - 1395 | Often referred to as the thioamide B band. |

| Propyl Group (-CH₂CH₂CH₃) | C-H Stretch | 2960 - 2850 | Aliphatic C-H stretching vibrations. |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's structure and intermolecular interactions.

Single-Crystal X-ray Diffraction: This technique is the gold standard for unambiguous molecular structure determination. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. Analysis of the diffraction data allows for the precise determination of the atomic coordinates within the crystal's unit cell. ajchem-a.com For this compound, this would confirm the connectivity of the propyl group at the 6-position of the pyridine ring and the geometry of the thionicotinamide (B1219654) moiety. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonds involving the thioamide group and the pyridine nitrogen, which dictate the crystal packing. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): PXRD is used when single crystals are not available or for analyzing a bulk polycrystalline sample. americanpharmaceuticalreview.com The technique provides a one-dimensional diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com It is invaluable for identifying different crystalline forms (polymorphs), monitoring the purity of a bulk sample, and studying phase transformations that may occur under different conditions like heating. americanpharmaceuticalreview.comresearchgate.net The diffraction pattern plots X-ray intensity against the diffraction angle (2θ). While it does not typically provide the atomic-level detail of single-crystal XRD, it is essential for routine characterization and quality control of the solid material. americanpharmaceuticalreview.com

Table 2: Illustrative Crystallographic Data from a Related Thioamide Compound Data presented is for Thiocarbamide hydrochloride [(NH₂)₂CSH]⁺Cl⁻ as an example of data obtained from X-ray diffraction analysis. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 7.556 |

| c (Å) | 18.329 |

| Unit Cell Volume (ų) | 1046.5 |

Sample Preparation and Isolation Techniques

Effective sample preparation is critical for accurate analysis, especially when the target analyte is present in a complex matrix. Solid Phase Extraction and the use of Molecularly Imprinted Polymers are advanced techniques for the selective isolation and concentration of this compound.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.gov It is used to clean up samples and concentrate analytes prior to analysis by techniques such as HPLC or GC-MS. sigmaaldrich.comyoutube.com The selection of the appropriate SPE sorbent is crucial and depends on the analyte's properties and the sample matrix.

For this compound, its structure offers several possibilities for retention on an SPE sorbent. The propyl group and the pyridine ring provide hydrophobic character, making it suitable for retention on a reversed-phase sorbent like C18 (octadecylsilica). The basic pyridine nitrogen atom (pKa dependent) allows for retention on a cation-exchange sorbent. thermofisher.com A mixed-mode sorbent combining both reversed-phase and cation-exchange properties could also be highly effective. thermofisher.com

The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate the stationary phase.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or a buffer) to prepare it for sample loading. youtube.com

Loading: The sample solution is passed through the sorbent, where the analyte is retained.

Washing: Interferences and impurities are washed from the sorbent with a weak solvent that does not elute the analyte.

Elution: The purified analyte is recovered from the sorbent using a strong solvent.

Table 3: Potential SPE Strategies for this compound

| SPE Sorbent Type | Retention Mechanism | Potential Wash Solvent | Potential Elution Solvent |

|---|---|---|---|

| Reversed-Phase (C18) | Hydrophobic interactions | Water / Low % organic solvent | Acetonitrile or Methanol |

| Weak Cation Exchange (WCX) | Ion exchange (at pH < pKa of pyridine N) | Water, neutral buffer | Acidic or high ionic strength buffer |

Use of Molecularly Imprinted Polymers (MIPs) for Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have highly selective recognition sites for a specific target molecule. rsc.orgyoutube.com This "molecular imprinting" process creates cavities within the polymer matrix that are complementary in shape, size, and functionality to the template molecule. youtube.com Using this compound as the template molecule during polymerization would result in a MIP capable of selectively binding it with high affinity, even in the presence of structurally similar compounds. nih.govrsc.org

The preparation of a MIP involves:

Complex Formation: The template molecule (this compound) is mixed with a functional monomer (e.g., methacrylic acid) in a porogenic solvent. They form a complex through non-covalent interactions (e.g., hydrogen bonding).

Polymerization: A cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and an initiator are added, and polymerization is induced, typically by heat or UV light. This forms a rigid polymer network around the template-monomer complex. mdpi.com

Template Removal: The template molecule is washed out of the polymer, leaving behind specific recognition sites.

When used as an SPE sorbent (a technique known as MISPE), these MIPs offer superior selectivity compared to conventional sorbents. nih.govresearchgate.net This makes them particularly valuable for extracting trace amounts of a target compound from highly complex matrices like biological fluids or environmental samples. nih.govnih.gov

Table 4: Components for Hypothetical Synthesis of a this compound MIP

| Component | Role | Example |

|---|---|---|

| This compound | Template Molecule | The target analyte to be imprinted. |

| Methacrylic Acid (MAA) | Functional Monomer | Interacts with the thioamide and pyridine groups of the template. mdpi.com |

| Ethylene Glycol Dimethacrylate (EGDMA) | Cross-linker | Forms the rigid polymer matrix. mdpi.com |

| Acetonitrile | Porogen (Solvent) | Controls the morphology of the polymer. |

Future Directions and Research Gaps

Development of Novel Thioamide Derivatives with Enhanced Specificity

A primary objective in thioamide research is the rational design of new derivatives with improved selectivity for their intended biological targets. Enhanced specificity is crucial for minimizing off-target effects and improving the therapeutic index. Future research should focus on synthesizing novel analogues of 6-Propyl-thionicotinamide by modifying its structure.

Extensive studies in molecular docking and quantitative structure-activity relationship (QSAR) models have predicted that bioisosteric substitution, such as replacing an oxygen atom with sulfur in related urea-based molecules, can yield new libraries of high-affinity ligands. nih.gov This principle can be applied to the thionicotinamide (B1219654) scaffold. For instance, based on in-silico guided selection, new classes of glutamate (B1630785) thiourea (B124793) derivatives have been designed and synthesized to achieve nanomolar affinity for specific targets like the prostate-specific membrane antigen (PSMA). nih.gov This approach, involving the synthesis and evaluation of a focused library of compounds, could be systematically applied to this compound to identify derivatives with superior potency and specificity.

| Research Strategy | Objective | Example Application | Potential Outcome for this compound |

|---|---|---|---|

| Bioisosteric Replacement | Enhance binding affinity and selectivity. | Substitution of oxygen with sulfur in glutamate urea (B33335) heterodimers to create high-affinity PSMA inhibitors. nih.gov | Derivatives with improved target engagement and reduced off-target activity. |

| Structure-Activity Relationship (SAR) Studies | Identify key chemical motifs responsible for biological activity. | Systematic modification of the propyl group or the pyridine (B92270) ring. | A clear understanding of how structural changes impact efficacy and specificity. |

| Fragment-Based Drug Design | Build novel derivatives from small molecular fragments that bind to the target. | Identification of fragments that bind to different pockets of a target enzyme. | Development of highly potent and selective inhibitors. |

Elucidation of Undiscovered Mechanisms of Action

Despite the clinical use of some thioamide drugs like ethionamide (B1671405) and prothionamide, their precise mechanisms of action are not fully understood. nih.gov It is known that these prodrugs are activated by a monooxygenase, EthA, in mycobacteria, leading to the formation of an NAD adduct that inhibits InhA, an enzyme crucial for mycolic acid synthesis. nih.gov However, many details of this process and other potential mechanisms remain elusive.

Future research must aim to unravel the complete mechanistic picture for this compound and related compounds. A key research gap is the identification and characterization of all cellular targets and pathways modulated by these compounds. It has been proposed that, similar to isoniazid (B1672263), an isonicotinic-acyl free radical could be generated through enzymatic oxidation, which then attacks NAD+. nih.gov Efforts to detect such adducts directly within cells have been challenging. nih.gov Understanding these mechanisms is critical for explaining drug resistance and for designing new drugs that can overcome it. nih.gov

Advanced Analytical Techniques for In Situ Monitoring in Preclinical Studies

The study of drug metabolism and target engagement in a physiological context requires sophisticated analytical methods. A significant research gap is the lack of tools for real-time, in situ monitoring of thioamide compounds and their metabolites in preclinical models. Advanced spectroscopic techniques could fill this void.

For instance, FT-Raman spectroscopy offers a promising avenue for fast, non-destructive, and in situ measurements of complex biological samples. nih.gov While traditionally used for monitoring physical properties like polymorphism, its application could be extended to track the biochemical transformations of this compound within cells or tissues. Developing calibration models, such as multiplicative effects correction (MEC), could help separate the analytical signal of the compound from the complex biological matrix, enabling more accurate quantitative predictions of its concentration and state over time. nih.gov

| Analytical Technique | Principle | Potential Application for Thioamide Research | Advantage |

|---|---|---|---|

| FT-Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | In situ monitoring of metabolic activation and target binding in cell cultures or tissue samples. nih.gov | Non-destructive, real-time analysis without the need for labels. nih.gov |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in a tissue section. | Visualizing the distribution of this compound and its metabolites in target organs. | Provides spatial context to pharmacokinetic and pharmacodynamic data. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment. | Studying drug-target engagement by linking the thioamide to a fluorophore. | Can provide quantitative measures of binding in living cells. |

Exploring Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology—the ability of a single compound to interact with multiple targets. nih.gov This multi-targeting approach can be highly effective for complex diseases like cancer, where multiple pathways are dysregulated. nih.govresearchgate.net Thioamides, due to their chemical nature, may possess such promiscuity, allowing them to modulate several biological processes simultaneously.

Future research should intentionally explore the polypharmacological potential of this compound. This involves screening the compound against a broad panel of kinases and other enzymes to identify both intended and unintended targets. wiley.com Understanding this multi-target profile can open up new therapeutic applications and provide a more holistic view of the compound's effects. the-scientist.comnih.gov The goal is to design molecules that are promiscuous in a controlled manner, hitting a desired set of targets while avoiding "anti-targets" that could lead to adverse effects. nih.gov

Computational Chemistry and AI in Thioamide Research and Design

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize drug discovery. researchgate.net These tools can significantly accelerate the design and optimization of novel thioamide derivatives. By using quantum chemical calculations, researchers can predict the reactivity, stability, and binding affinity of molecules with high accuracy. alliedacademies.org

Predictive models powered by AI and machine learning can analyze vast datasets to identify promising drug candidates and predict potential issues like toxicity or poor bioavailability early in the design process. alliedacademies.org For thioamide research, AI algorithms can be trained on existing data to predict the structure-activity relationships and guide the synthesis of new compounds with desired properties. uva.nl This computational approach reduces the time and cost of drug development and increases the probability of success for new therapeutic agents. alliedacademies.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 6-Propyl-thionicotinamide with high purity?

- Methodological Answer : Synthesis should involve stepwise alkylation and thiolation reactions. Monitor reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation and purity . Purification can be achieved via recrystallization or column chromatography. Analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity and purity (>98%) .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Structural Elucidation : Use H-NMR and C-NMR to confirm proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups (e.g., thioamide S-H stretches at ~2550 cm) .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards .

Q. How should researchers design a literature review strategy for this compound?

- Methodological Answer :

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies . Exclude non-academic sources (e.g., .com domains) .

- Search Terms : Combine keywords like “this compound,” “synthesis,” “pharmacokinetics,” and “mechanistic studies” with Boolean operators (AND/OR). Use truncation () for variant terms (e.g., “thionicotinamide”) .

- Critical Appraisal : Evaluate study quality using tools like GRADE for clinical data or SYRCLE for preclinical studies .

Advanced Research Questions

Q. What experimental approaches can elucidate the biochemical mechanism of action of this compound?

- Methodological Answer :

- Kinetic Studies : Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to identify target interactions. Use isotopic labeling (e.g., C) to trace metabolic pathways .

- Omics Integration : Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map downstream signaling effects .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from systematic reviews using PRISMA guidelines. Apply random-effects models to account for heterogeneity .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) and validate findings via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are suitable for predicting this compound’s binding interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate predictions with molecular dynamics simulations (e.g., GROMACS) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area .

Q. How can researchers optimize experimental conditions for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Perform forced degradation (acid/base hydrolysis, thermal stress) and analyze products via LC-MS .

- Design of Experiments (DOE) : Apply factorial designs to evaluate pH, temperature, and light exposure effects on stability .

Q. What protocols ensure ethical rigor in collaborative studies involving this compound?

- Methodological Answer :

- Participant Selection : Define inclusion/exclusion criteria (e.g., age, comorbidities) and obtain informed consent. Document recruitment sources (e.g., hospital databases) .

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Adhere to GDPR or HIPAA for sensitive information .

Q. How do researchers address potential biases in preclinical studies of this compound?

- Methodological Answer :

- Blinding and Randomization : Implement double-blinding in animal studies and randomize treatment groups .

- Statistical Power Analysis : Use G*Power to calculate sample sizes ensuring α = 0.05 and power ≥80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.